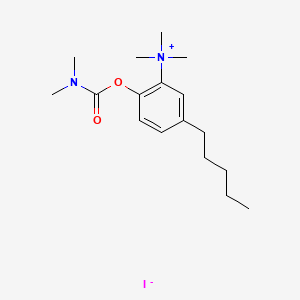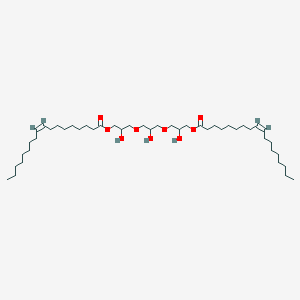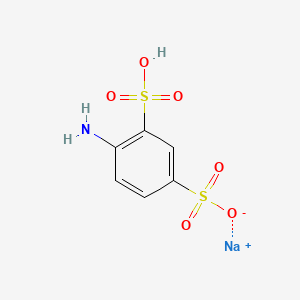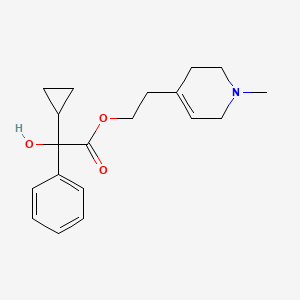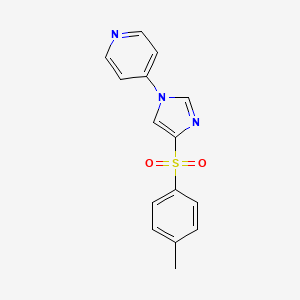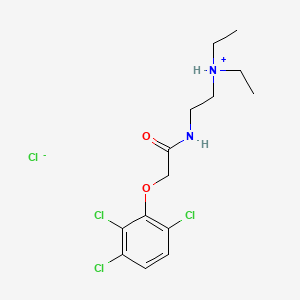
N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride is a chemical compound with a complex structure that includes a diethylaminoethyl group, a trichlorophenoxy group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride typically involves the reaction of 2,4,5-trichlorophenoxyacetic acid with N-(2-diethylaminoethyl)amine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride, which then reacts with the amine to yield the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the chemicals. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides
Scientific Research Applications
N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride involves its interaction with specific molecular targets. In the case of its use as an antiarrhythmic agent, the compound acts as a sodium channel blocker, inhibiting the influx of sodium ions into cardiac cells. This action stabilizes the cardiac membrane and prevents abnormal electrical activity, thereby reducing arrhythmias .
Comparison with Similar Compounds
Similar Compounds
Procainamide: An antiarrhythmic agent with a similar structure and mechanism of action.
Procaine: A local anesthetic with a related chemical structure but different pharmacological effects.
2-Chloro-N,N-dimethylethylamine hydrochloride: A compound used as an intermediate in organic synthesis.
Uniqueness
N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride is unique due to its combination of a diethylaminoethyl group and a trichlorophenoxyacetamide group, which imparts distinct chemical and biological properties. Its ability to act as both a reagent in organic synthesis and a potential therapeutic agent makes it a versatile compound in scientific research .
Properties
CAS No. |
86745-94-0 |
|---|---|
Molecular Formula |
C14H20Cl4N2O2 |
Molecular Weight |
390.1 g/mol |
IUPAC Name |
diethyl-[2-[[2-(2,3,6-trichlorophenoxy)acetyl]amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C14H19Cl3N2O2.ClH/c1-3-19(4-2)8-7-18-12(20)9-21-14-11(16)6-5-10(15)13(14)17;/h5-6H,3-4,7-9H2,1-2H3,(H,18,20);1H |
InChI Key |
XPIRIOLLDDKBMP-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCNC(=O)COC1=C(C=CC(=C1Cl)Cl)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



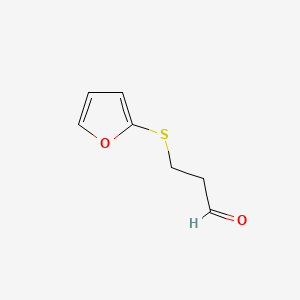
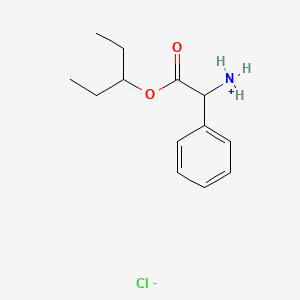
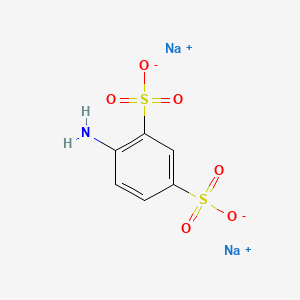
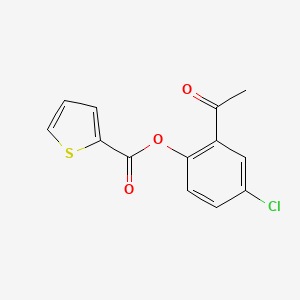
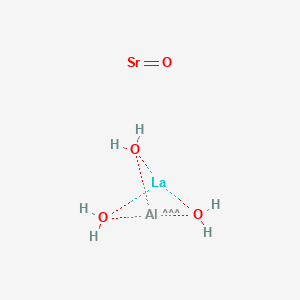
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl-](/img/structure/B13773099.png)
![N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B13773104.png)
